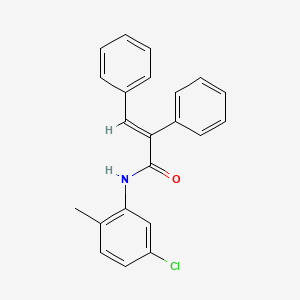![molecular formula C21H20N2OS B10950847 4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione CAS No. 675190-47-3](/img/structure/B10950847.png)
4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₈H₁₆N₂OS, and it exhibits interesting biological activities.
- Quinazoline derivatives have attracted attention due to their diverse pharmacological properties, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and bronchodilator effects .
4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione: , is a heterocyclic compound with a fused quinazoline and thione ring system.
Preparation Methods
- One synthetic route involves starting from 3-phenylquinazoline-2,4(1H,3H)-dithione and modifying it to obtain various derivatives.
- The initial step is the synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which can be achieved by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate.
- Subsequent reactions yield the desired derivatives, and their structures are confirmed using mass spectral, infrared, and NMR data .
Chemical Reactions Analysis
- Quinazoline-2-thione can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include phosphorus pentasulfide (for thiation), bromides (for nucleoside coupling), and other functional group-specific reagents.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Quinazoline derivatives serve as building blocks for drug discovery due to their diverse biological activities.
Biology and Medicine: Some quinazoline compounds exhibit anticancer, antihypertensive, and antihistaminic properties.
Industry: Quinazoline-containing drugs are patented and used for various diseases.
Mechanism of Action
- The exact mechanism of action for quinazoline-2-thione may vary depending on its specific derivatives.
- It likely interacts with molecular targets or pathways relevant to its observed effects (e.g., anticancer activity).
Comparison with Similar Compounds
- Quinazoline derivatives share similarities with other heterocyclic compounds, but their uniqueness lies in their specific substitution patterns and functional groups.
- Similar compounds include other quinazolines, such as quinazoline-2,4(1H,3H)-diones and related analogs.
Properties
CAS No. |
675190-47-3 |
|---|---|
Molecular Formula |
C21H20N2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C21H20N2OS/c1-2-13-24-16-10-7-15(8-11-16)19-18-12-9-14-5-3-4-6-17(14)20(18)23-21(25)22-19/h2-8,10-11,19H,1,9,12-13H2,(H2,22,23,25) |
InChI Key |
PDXATFCCJICAGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-butyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950772.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10950777.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B10950778.png)
![Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B10950793.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10950799.png)
![N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide](/img/structure/B10950807.png)
![N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10950818.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10950825.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B10950838.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10950854.png)
![Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10950858.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-en-1-one](/img/structure/B10950864.png)
![1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10950865.png)
